2-Amino-3-phenylpropanamide hydrochloride 2-Amino-3-phenylpropanamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 108321-83-1
VCID: VC21542285
InChI: InChI=1S/C9H12N2O.ClH/c10-8(9(11)12)6-7-4-2-1-3-5-7;/h1-5,8H,6,10H2,(H2,11,12);1H
SMILES: C1=CC=C(C=C1)CC(C(=O)N)N.Cl
Molecular Formula: C9H13ClN2O
Molecular Weight: 200.66 g/mol

2-Amino-3-phenylpropanamide hydrochloride

CAS No.: 108321-83-1

Cat. No.: VC21542285

Molecular Formula: C9H13ClN2O

Molecular Weight: 200.66 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-3-phenylpropanamide hydrochloride - 108321-83-1

Specification

CAS No. 108321-83-1
Molecular Formula C9H13ClN2O
Molecular Weight 200.66 g/mol
IUPAC Name 2-amino-3-phenylpropanamide;hydrochloride
Standard InChI InChI=1S/C9H12N2O.ClH/c10-8(9(11)12)6-7-4-2-1-3-5-7;/h1-5,8H,6,10H2,(H2,11,12);1H
Standard InChI Key KLHLGTPNBQXSJT-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CC(C(=O)N)N.Cl
Canonical SMILES C1=CC=C(C=C1)CC(C(=O)N)N.Cl

Introduction

Chemical Identity and Structural Properties

2-Amino-3-phenylpropanamide hydrochloride is the hydrochloride salt of 2-amino-3-phenylpropanamide, derived from the amino acid phenylalanine. The compound exists in both racemic and enantiomerically pure forms, with the (S)-enantiomer (L-form) being more common in biochemical applications .

Basic Identification Data

PropertyValue
Molecular FormulaC₉H₁₃ClN₂O
Molecular Weight200.66 g/mol
CAS Number (Racemic)108321-83-1
CAS Number (S-enantiomer)65864-22-4
IUPAC Name2-amino-3-phenylpropanamide hydrochloride
Alternative NamesH-DL-Phe-NH₂·HCl (racemic), L-Phenylalaninamide hydrochloride (S-enantiomer)
Physical AppearanceWhite to off-white crystalline powder

Structural Features

The compound features several key structural elements that contribute to its chemical behavior and biological activity:

  • A chiral carbon at the α-position

  • A primary amine group

  • An amide functional group

  • A phenyl ring connected via a methylene bridge

  • Hydrochloride salt formation at the primary amine

The S-enantiomer (L-form) has the following InChI representation:
InChI=1S/C9H12N2O.ClH/c10-8(9(11)12)6-7-4-2-1-3-5-7;/h1-5,8H,6,10H2,(H2,11,12);1H/t8-;/m0./s1

Physical and Chemical Properties

The physical and chemical properties of 2-amino-3-phenylpropanamide hydrochloride determine its behavior in various chemical reactions and biological systems.

Physical Properties

PropertyValueReference
Molecular Weight200.66 g/mol
Hydrogen Bond Donor Count3
Hydrogen Bond Acceptor Count2
Rotatable Bond Count3
Exact Mass200.0716407 Da
AppearanceWhite to off-white crystalline powder

Chemical Reactivity

The compound exhibits several characteristic reactions due to its functional groups:

  • Amine reactivity: The primary amine can participate in nucleophilic substitution reactions and form amide bonds with carboxylic acids or acyl chlorides .

  • Amide functionality: The amide group can undergo hydrolysis under acidic or basic conditions, although it is relatively stable under physiological conditions.

  • Peptide coupling: The compound readily forms peptide bonds when reacted with protected amino acids using appropriate coupling reagents, making it valuable in peptide synthesis .

  • Salt properties: As a hydrochloride salt, it exhibits enhanced solubility in polar solvents compared to the free base form .

Synthesis Methods

Several synthetic routes have been developed for the preparation of 2-amino-3-phenylpropanamide hydrochloride, with variations depending on the desired stereochemical outcome and scale of production.

Laboratory Scale Synthesis

One common approach involves the reaction of phenylalanine methyl ester hydrochloride with ammonium hydroxide solution:

  • The reaction is typically carried out at ambient temperature for an extended period (e.g., 64 hours)

  • The product is isolated through crystallization or other purification techniques

Another synthetic pathway utilizes mixed anhydride coupling reactions:

  • Isobutyl chloroformate is used to form a mixed anhydride intermediate

  • This intermediate reacts with ammonia to form the amide

  • The stability of the mixed anhydride (several hours at -10°C) makes this approach suitable for large-scale synthesis

Industrial Production Methods

For industrial applications, several optimizations are typically implemented:

  • Continuous flow reactors: Enhance efficiency and yield

  • Microwave-assisted synthesis: Provides better control of reaction conditions

  • Crystallization protocols: Yield high-purity material suitable for pharmaceutical applications

  • Quality control measures: Ensure consistent stereochemical purity

Applications in Research and Industry

2-Amino-3-phenylpropanamide hydrochloride serves multiple functions across scientific disciplines and industrial sectors.

Scientific Research Applications

The compound has significant utility in various scientific fields:

  • Chemistry: Used as a building block for the synthesis of more complex molecules and as a precursor in multicomponent reactions

  • Peptide Chemistry: Serves as a C-terminal amide building block for the synthesis of bioactive peptides

  • Medicinal Chemistry: Employed in the development of peptidomimetics and other potential therapeutic agents

  • Structure-Activity Relationship Studies: Utilized to understand the role of the phenylalanine moiety in biological activity

Industrial Applications

In industrial settings, the compound finds application in:

  • Pharmaceutical Development: Used in the synthesis of peptide-based drugs and drug candidates

  • Reference Standards: Employed as analytical standards for quality control in pharmaceutical manufacturing

  • Peptide Manufacturing: Serves as a key intermediate in the production of therapeutic peptides

Biological Activities and Pharmacological Properties

The biological activities of 2-amino-3-phenylpropanamide hydrochloride and its derivatives have been investigated in various contexts.

Mechanism of Action

While specific mechanisms vary depending on the derivative and application, general mechanisms include:

  • Enzyme Interactions: The compound can interact with various enzymes involved in amino acid metabolism

  • Receptor Binding: Derivatives may bind to specific receptors, particularly when incorporated into larger peptide structures

  • Cell Signaling Modulation: Some derivatives interact with cellular signaling pathways, potentially affecting cell growth and differentiation

Reported Biological Activities

Research has indicated several potential biological activities for this compound and its derivatives:

  • Antimicrobial Properties: Preliminary studies suggest activity against certain bacterial strains

  • Analgesic Effects: When incorporated into specific peptide sequences, such as frakefamide (a tetrapeptide), analgesic properties have been observed

  • Enzyme Inhibition: Some derivatives exhibit inhibitory effects on specific enzymes involved in disease processes

Comparative Analysis with Related Compounds

A comparative analysis reveals structural and functional relationships between 2-amino-3-phenylpropanamide hydrochloride and similar compounds.

Structurally Related Compounds

CompoundMolecular FormulaMolecular WeightKey DifferencesReference
2-Amino-3-phenylpropanamide (free base)C₉H₁₂N₂O164.20 g/molLacks HCl salt
N-Allyl-2-amino-3-phenylpropanamide hydrochlorideC₁₂H₁₇ClN₂O240.73 g/molContains N-allyl group
N,N-Diallyl-2-amino-3-phenylpropanamide hydrochlorideC₁₅H₂₁ClN₂O280.79 g/molContains N,N-diallyl group
2-Amino-N-isopropyl-3-phenylpropanamide hydrochlorideC₁₂H₁₉ClN₂O242.74 g/molContains N-isopropyl group
(2S)-2-amino-3-(1H-indol-3-yl)-N-phenylpropanamide hydrochlorideC₁₇H₁₈ClN₃ONot specifiedContains indole ring and N-phenyl group

Functional Comparison

Comparative studies reveal that modifications to the basic structure significantly affect biological activity and physicochemical properties:

  • N-Substitution: Introduction of alkyl or aryl groups at the amide nitrogen alters solubility, receptor binding, and metabolic stability

  • Stereochemistry: The S-enantiomer (L-form) typically shows different biological activities compared to the R-enantiomer or racemic mixture

  • Ring Modifications: Replacement of the phenyl ring with other aromatic systems (e.g., indole) changes lipophilicity and interaction with target proteins

Analytical Methods and Characterization

Several analytical techniques are employed for the identification and characterization of 2-amino-3-phenylpropanamide hydrochloride.

Spectroscopic Analysis

  • NMR Spectroscopy:

    • ¹H NMR shows characteristic signals for the amino group (δ 1.5-2.0 ppm), phenyl protons (δ 7.2-7.4 ppm), and amide protons

    • ¹³C NMR confirms the amide carbonyl (δ 170-175 ppm)

  • Mass Spectrometry:

    • High-resolution mass spectrometry identifies the molecular ion peak

    • Fragmentation patterns help confirm structural features

  • IR Spectroscopy:

    • Characteristic bands for N-H stretching, C=O stretching, and phenyl ring vibrations

Chromatographic Methods

  • HPLC:

    • Enables determination of purity and separation of stereoisomers

    • Often used with UV detection at wavelengths where the phenyl group absorbs (typically 254-280 nm)

  • TLC:

    • Used for reaction monitoring and preliminary purity assessment

    • Various solvent systems depending on specific analysis needs

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